N-(4-Acetylphenyl)piperidine-1-carboxamide: A Comprehensive Technical Guide for Researchers
N-(4-Acetylphenyl)piperidine-1-carboxamide: A Comprehensive Technical Guide for Researchers
CAS Number: 250713-72-5
Prepared by a Senior Application Scientist
This in-depth technical guide provides a comprehensive overview of N-(4-Acetylphenyl)piperidine-1-carboxamide, a molecule of significant interest within the landscape of contemporary drug discovery and development. This document consolidates available scientific information and provides expert insights into its synthesis, chemical properties, and potential therapeutic applications, tailored for researchers, scientists, and professionals in the pharmaceutical industry.
Introduction: The Significance of the Piperidine-4-Carboxamide Scaffold
The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in medicinal chemistry. The piperidine-4-carboxamide framework, in particular, has emerged as a versatile template for the design of potent and selective modulators of various biological targets. Derivatives of this scaffold have shown promise in diverse therapeutic areas, including but not limited to, antiviral, anticancer, and anti-inflammatory applications.
N-(4-Acetylphenyl)piperidine-1-carboxamide integrates this valuable piperidine-4-carboxamide core with an acetylphenyl group. The acetyl moiety offers a potential point for further chemical modification and can influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide will delve into the specifics of this compound, providing a foundational understanding for its application in research and development.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development, influencing aspects from solubility and permeability to metabolic stability.
| Property | Value | Source |
| CAS Number | 250713-72-5 | PubChem |
| Molecular Formula | C₁₄H₁₈N₂O₂ | PubChem |
| Molecular Weight | 246.31 g/mol | PubChem |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Structural characterization is paramount for confirming the identity and purity of a synthesized compound. Standard analytical techniques for N-(4-Acetylphenyl)piperidine-1-carboxamide would include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure by providing information about the chemical environment of hydrogen and carbon atoms, respectively.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.
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Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the amide and ketone carbonyl groups.
Synthesis of N-(4-Acetylphenyl)piperidine-1-carboxamide: A Proposed Pathway
Causality Behind Experimental Choices: The proposed synthesis hinges on the robust and widely utilized amide bond formation reaction. The choice of starting materials, 4-aminoacetophenone and a suitable piperidine-1-carbonyl synthon, is dictated by their commercial availability and the desired final structure. The use of a coupling agent is a standard and efficient method to facilitate the formation of the amide bond with high yield and purity.
Proposed Synthetic Scheme
Caption: Proposed synthesis of N-(4-Acetylphenyl)piperidine-1-carboxamide.
Step-by-Step Experimental Protocol
Materials:
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4-Aminoacetophenone
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Piperidine-1-carbonyl chloride (or a suitable precursor for its in situ generation, such as triphosgene and piperidine)
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Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
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Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
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Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)
Procedure:
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Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminoacetophenone (1.0 equivalent) in the chosen anhydrous aprotic solvent.
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Base Addition: Add the tertiary amine base (1.1 - 1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature. The base is crucial to neutralize the hydrochloric acid generated during the reaction.
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Acylating Agent Addition: Slowly add a solution of piperidine-1-carbonyl chloride (1.0 - 1.2 equivalents) in the same anhydrous solvent to the reaction mixture at 0 °C (ice bath). The dropwise addition helps to control the exothermic nature of the reaction.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (4-aminoacetophenone) is consumed.
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Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude material can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-Acetylphenyl)piperidine-1-carboxamide.
Self-Validating System: The purity and identity of the final product must be rigorously confirmed by the analytical methods described in Section 2 (NMR, MS, and IR). The obtained spectral data should be consistent with the expected structure of N-(4-Acetylphenyl)piperidine-1-carboxamide.
Potential Applications in Drug Discovery and Development
While specific biological activity data for N-(4-Acetylphenyl)piperidine-1-carboxamide is not extensively documented in publicly available literature, the broader class of piperidine-4-carboxamide derivatives has been the subject of significant investigation in various therapeutic areas. This suggests that the title compound could serve as a valuable intermediate or a candidate molecule for screening in a range of biological assays.
Areas of Potential Therapeutic Interest
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Oncology: Piperidine-containing compounds have been explored as anticancer agents. For instance, N-aryl-piperidine-4-carboxamides have been identified as potent inhibitors of the MALT1 protease, a target in certain types of B-cell lymphomas.[1]
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Virology: The piperidine-4-carboxamide scaffold is a key feature in the design of CCR5 inhibitors, which are a class of antiretroviral drugs used in the treatment of HIV.
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Neurodegenerative Diseases: Calpain inhibitors, some of which are based on the piperidine carboxamide framework, are being investigated for their neuroprotective effects in conditions such as Alzheimer's and Parkinson's disease.
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Pain Management: The structural similarity of some piperidine derivatives to endogenous opioids has led to their exploration as analgesics.[2]
The following diagram illustrates the potential drug discovery workflow for a novel compound like N-(4-Acetylphenyl)piperidine-1-carboxamide.
Caption: A generalized workflow for drug discovery.
Conclusion and Future Directions
N-(4-Acetylphenyl)piperidine-1-carboxamide represents a molecule with considerable potential for further investigation in the field of medicinal chemistry. Its straightforward, proposed synthesis and the established biological relevance of the piperidine-4-carboxamide scaffold make it an attractive candidate for inclusion in screening libraries for a multitude of diseases.
Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive biological evaluation to identify its specific molecular targets and therapeutic potential. Structure-activity relationship (SAR) studies, involving modifications of the acetylphenyl ring and the piperidine core, could lead to the discovery of novel and potent drug candidates.
References
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PubChem. 1-(4-acetylphenyl)piperidine-4-carboxamide. Available from: [Link]
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PubMed. N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. Available from: [Link]
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Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1550. Available from: [Link]
